molecular formula C23H17N7O5 B11682052 5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11682052
M. Wt: 471.4 g/mol
InChI Key: FTWSAXXSSHKCKV-LZYBPNLTSA-N
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-[4-(2-CYANO-4-NITROPHENOXY)-3-METHOXYPHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE: is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, cyano, nitro, methoxy, and hydroxyethyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(2-CYANO-4-NITROPHENOXY)-3-METHOXYPHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the pyrazole core: This can be achieved through the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the cyano and nitro groups: These groups can be introduced via nucleophilic substitution reactions using suitable nitriles and nitro compounds.

    Attachment of the hydroxyethyl group: This step often involves the reaction of the pyrazole intermediate with ethylene oxide or ethylene glycol under controlled conditions.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyethyl groups, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can target the nitro and cyano groups, converting them to amines and primary amines, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed under appropriate conditions.

Major Products

    Oxidation products: Oxides, ketones, and carboxylic acids.

    Reduction products: Amines and primary amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its diverse functional groups, which can interact with various biological targets.

    Biological Studies: The compound’s interactions with enzymes, receptors, and other biomolecules are studied to understand its mechanism of action and potential therapeutic effects.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: Used as a probe to study biological processes and pathways due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(2-CYANO-4-NITROPHENOXY)-3-METHOXYPHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-AMINO-3-[(1Z)-1-CYANO-2-[4-(2-CYANO-4-NITROPHENOXY)-3-METHOXYPHENYL]ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE: Lacks the hydroxyethyl group, which may affect its solubility and biological activity.

    5-AMINO-3-[(1Z)-1-CYANO-2-[4-(2-CYANO-4-NITROPHENOXY)-3-METHOXYPHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID: Contains a carboxylic acid group instead of a nitrile group, which can influence its reactivity and interactions with biological targets.

Uniqueness

The presence of multiple functional groups in 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(2-CYANO-4-NITROPHENOXY)-3-METHOXYPHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE makes it unique compared to similar compounds. These groups provide a diverse range of chemical reactivity and biological interactions, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H17N7O5

Molecular Weight

471.4 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C23H17N7O5/c1-34-21-9-14(8-16(12-25)22-18(13-26)23(27)29(28-22)6-7-31)2-4-20(21)35-19-5-3-17(30(32)33)10-15(19)11-24/h2-5,8-10,31H,6-7,27H2,1H3/b16-8+

InChI Key

FTWSAXXSSHKCKV-LZYBPNLTSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OC3=C(C=C(C=C3)[N+](=O)[O-])C#N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OC3=C(C=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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